molecular formula C19H15N5O4 B2746528 N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide CAS No. 1219901-99-1

N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide

Cat. No. B2746528
CAS RN: 1219901-99-1
M. Wt: 377.36
InChI Key: OUEILTFUBIISBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide (DMOQX) is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a quinoxaline derivative that has been synthesized and studied for its biochemical and physiological effects, as well as its mechanism of action.

Scientific Research Applications

Pharmacological Activities

Antimicrobial and Antiprotozoal Properties : Quinoxaline derivatives, including those with oxadiazole moieties, have shown promising antimicrobial and antiprotozoal activities. A study reported the synthesis and in vitro evaluation of quinoxaline-oxadiazole hybrids for their antimicrobial and antiprotozoal properties. These compounds exhibited notable antibacterial, antifungal, and anti-Trypanosoma cruzi activities, with specific lead compounds showing effectiveness in short-term in vivo models against T. cruzi (Patel et al., 2017).

Cytotoxic Activity : Research into carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities with the quinoxaline-carboxamide framework, demonstrated potent cytotoxic effects against various cancer cell lines. Some derivatives showed IC(50) values less than 10 nM, indicating their potential as effective anticancer agents (Deady et al., 2003).

Material Science Applications

Dyeing Polyester Fibers : Novel heterocyclic aryl monoazo organic compounds, including derivatives of quinoxaline, have been synthesized for use in dyeing polyester fabrics. These compounds demonstrated high efficiency based on their antioxidant activity, antitumor activity against cell lines, and antimicrobial activity against various pathogens. This suggests their potential application in creating sterile or biologically active fabrics for various uses (Khalifa et al., 2015).

Mechanism of Action

Target of Action

Similar compounds, such as quinoxaline 1,4-di-n-oxides (qdno’s), have been used as antibacterial agents and have been found to cause dna damage .

Mode of Action

It’s known that similar compounds can cause dna damage . This suggests that N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]quinoxaline-2-carboxamide may interact with DNA or associated proteins, leading to changes in cellular function.

Result of Action

Based on the potential dna damage caused by similar compounds , it can be inferred that this compound may lead to cell cycle arrest, apoptosis, or changes in gene expression.

properties

IUPAC Name

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O4/c1-26-11-7-8-12(16(9-11)27-2)18-23-24-19(28-18)22-17(25)15-10-20-13-5-3-4-6-14(13)21-15/h3-10H,1-2H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUEILTFUBIISBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=NC4=CC=CC=C4N=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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